N-(3-((3,4-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide
Description
N-(3-((3,4-Dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a quinoxaline derivative featuring a thiophene-sulfonamide moiety and a 3,4-dimethylphenylamino substituent. The thiophene-sulfonamide group introduces unique electronic and steric properties due to sulfur’s electronegativity and the aromatic thiophene ring. While direct molecular weight data for this compound is unavailable, analogous structures like N-[4-({3-[(3,4-dimethylbenzene)sulfonamido]quinoxalin-2-yl}amino)phenyl]acetamide (461.54 g/mol) suggest a comparable mass, estimated at ~469.53 g/mol for the target compound .
The SMILES string for the target compound can be inferred as: Cc1ccc(cc1C)Nc2nc3ccccc3nc2NS(=O)(=O)c4cccs4, highlighting the quinoxaline core, sulfonamide linkage, and thiophene substituent.
Properties
IUPAC Name |
N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-13-9-10-15(12-14(13)2)21-19-20(23-17-7-4-3-6-16(17)22-19)24-28(25,26)18-8-5-11-27-18/h3-12H,1-2H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRTVTKUOKKZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms.
Mode of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities.
Biochemical Pathways
Quinoxaline derivatives have been reported to interact with a variety of biochemical pathways, leading to their diverse biological activities.
Pharmacokinetics
The pharmacokinetics of quinoxaline derivatives can vary widely depending on their chemical structure.
Biological Activity
N-(3-((3,4-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its notable biological activities, particularly in antibacterial and anticancer applications. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features several significant structural components:
- Quinoxaline moiety : A bicyclic structure that contributes to its biological activity.
- Thiophene ring : Enhances the compound's interaction with biological targets.
- Dimethylphenyl group : Increases lipophilicity, potentially improving membrane permeability.
Antibacterial Activity
Research indicates that this compound exhibits substantial antibacterial properties. It has been shown to be effective against resistant strains of bacteria, including those producing New Delhi Metallo-β-lactamase.
Mechanism of Action :
- The compound may inhibit bacterial enzymes or interfere with metabolic pathways essential for bacterial survival.
- In silico studies suggest that it forms hydrogen bonds and hydrophobic interactions with proteins involved in bacterial resistance mechanisms.
Anticancer Activity
The compound has also demonstrated promising anticancer activity. It was tested against various cancer cell lines, revealing structure-dependent effects on cell viability.
Key Findings :
- In studies using A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines, the compound showed selective cytotoxicity, particularly against Caco-2 cells.
- The presence of specific substituents on the thiophene and quinoxaline rings significantly influenced the anticancer efficacy.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is valuable.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(3-aminoquinoxalin-2-yl)thiophene-2-sulfonamide | Lacks dimethylphenyl group | Exhibits different antibacterial efficacy |
| 5-bromo-N-propylthiophene-2-sulfonamide | Propyl group instead of dimethylphenyl | Shows varied potency against different bacterial strains |
| 4-(3,4-dimethylphenyl)-N-(quinoxalin-2-yl)thiophenes | Different substitution patterns on the thiophene ring | Potentially alters pharmacokinetic properties |
Case Studies and Research Findings
-
Antibacterial Efficacy :
- A study demonstrated that the compound effectively inhibited growth in resistant bacterial strains, highlighting its potential as a novel antibacterial agent .
- Anticancer Studies :
-
Molecular Interactions :
- Computational modeling revealed that the compound interacts favorably with key proteins involved in drug resistance, suggesting a mechanism for its enhanced efficacy .
Scientific Research Applications
While comprehensive data tables and well-documented case studies for "N-(3-((3,4-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide" are not available within the provided search results, the following information can be gathered:
"5-bromo-N-{3-[(3,4-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide" exhibits significant biological activity, particularly as an antibacterial agent . It has shown efficacy against resistant strains of bacteria, including those producing New Delhi Metallo-β-lactamase.
This compound's mechanism of action may involve inhibition of bacterial enzymes or interference with metabolic pathways critical for bacterial survival . In silico studies have indicated that it forms hydrogen bonds and hydrophobic interactions with proteins associated with bacterial resistance mechanisms, which are crucial for its effectiveness as an antibacterial agent.
Based on structural similarities, other compounds exist; however, the presence of both bromine and the dimethylphenyl group distinguishes "5-bromo-N-{3-[(3,4-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide" from others in its class, potentially enhancing its efficacy against resistant bacterial strains.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Sulfonamide vs. Thione Groups: The target compound’s thiophene-sulfonamide differs from phenylquinoxaline-2(1H)-thione (), which exists as a tautomeric thiol/thione mixture. This impacts reactivity; sulfonamides are more stable and less nucleophilic than thiones, favoring drug-like properties .
Patent Compounds: The sulfonamide derivatives in incorporate trifluoromethyl and oxazolidinone groups, which are known to improve metabolic stability and bioavailability. The target compound lacks these groups but offers a simpler scaffold for optimization .
Research Findings and Implications
Hypothetical Pharmacological Properties
Q & A
Q. What are the key synthetic pathways for N-(3-((3,4-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Quinoxaline core formation : Condensation of o-phenylenediamine derivatives with diketones or α-keto acids under acidic conditions.
- Sulfonamide coupling : Reaction of thiophene-2-sulfonyl chloride with the aminoquinoxaline intermediate in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.
- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via -NMR (e.g., aromatic proton signals at δ 7.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : - and -NMR to confirm substituent positions (e.g., methyl groups at δ ~2.3 ppm).
- FT-IR : Sulfonamide S=O stretching (~1350 cm) and N-H bending (~1550 cm).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) to resolve the 3D structure, confirming bond angles and packing motifs (e.g., C–C bond lengths ~1.40 Å, R-factor < 0.05) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Orthogonal assays : Cross-validate using enzyme inhibition (e.g., kinase assays), cell viability (MTT assay), and in vivo models (e.g., xenograft studies).
- Purity checks : Ensure >95% purity via HPLC and rule out endotoxin contamination (LAL assay).
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity if activity varies between cell lines .
Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Substituent modification : Vary the 3,4-dimethylphenyl group (e.g., replace with fluorophenyl or morpholine derivatives) and the thiophene sulfonamide moiety.
- Biological testing : Prioritize derivatives with enhanced solubility (logP < 3) and test against a panel of cancer cell lines (e.g., NCI-60).
- Computational analysis : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR or PDGFR kinases) .
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME to assess absorption (e.g., Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (AMES test).
- Solubility enhancement : Introduce polar groups (e.g., -OH, -NH) or formulate as a salt (e.g., hydrochloride).
- Docking simulations : Compare binding modes with co-crystallized inhibitors (PDB ID: 1M17) to guide structural refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
